tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate
Description
tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate is a bifunctional compound featuring a carbamate-protected amine group and an azide moiety. Its molecular structure includes a pentyl chain linked to a 5-azidopentanamido group, with a tert-butoxycarbonyl (Boc) protecting group. This design enables applications in click chemistry, bioconjugation, and drug delivery, where the azide group participates in strain-promoted or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Properties
Molecular Formula |
C15H29N5O3 |
|---|---|
Molecular Weight |
327.42 g/mol |
IUPAC Name |
tert-butyl N-[5-(5-azidopentanoylamino)pentyl]carbamate |
InChI |
InChI=1S/C15H29N5O3/c1-15(2,3)23-14(22)18-11-7-4-6-10-17-13(21)9-5-8-12-19-20-16/h4-12H2,1-3H3,(H,17,21)(H,18,22) |
InChI Key |
SSNVYWJUQRCSND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCNC(=O)CCCCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate typically involves multiple steps, starting from suitable starting materialsThe reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions .
Chemical Reactions Analysis
tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Organic Synthesis
tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate serves as a versatile building block in organic synthesis. Its azido group allows for nucleophilic substitution reactions, enabling the formation of various derivatives. This property is particularly useful in creating complex molecules for pharmaceutical applications.
Bioconjugation Techniques
The compound is utilized in bioconjugation techniques where it can be attached to biomolecules for labeling and tracking purposes. The azido group facilitates "click chemistry," allowing for the formation of stable triazole linkages with alkynes. This application is crucial for developing targeted drug delivery systems and enhancing the efficacy of therapeutic agents.
Material Science
In material science, this compound can be used to develop new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in synthesizing polymers and other industrial chemicals.
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anti-inflammatory and neuroprotective pathways.
Anti-inflammatory Activity
In studies evaluating the anti-inflammatory properties of carbamate derivatives, notable reductions in pro-inflammatory cytokines were observed. For example, a controlled study using the carrageenan-induced rat paw edema model demonstrated inhibition rates ranging from 39% to 54% compared to standard treatments like indomethacin.
Neuroprotective Effects
Compounds with similar structures have shown potential neuroprotective effects, particularly against amyloid beta aggregation, which is relevant in Alzheimer's disease research. In vitro studies indicated enhanced cell viability against amyloid-induced toxicity, suggesting therapeutic applications in neurodegenerative diseases.
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving analogues of this compound, researchers observed significant reductions in paw edema in rats treated with the compound compared to controls. The results suggested a dose-dependent relationship with notable efficacy at higher concentrations.
Case Study 2: Neuroprotection in Alzheimer's Models
Another investigation into the neuroprotective effects of related compounds demonstrated that treatment with carbamate derivatives resulted in reduced oxidative stress markers and improved cognitive function in scopolamine-induced memory impairment models. This highlights the potential for these compounds as therapeutic agents in Alzheimer's disease.
Mechanism of Action
The mechanism of action of tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including the labeling of biomolecules and the development of new materials .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Likely C₁₅H₂₉N₅O₃ (inferred from structural analogs like tert-butyl (2-(5-azidopentanamido)ethyl)carbamate, C₁₂H₂₃N₅O₃, in ).
- Molecular Weight : Estimated ~327.4 g/mol (based on extended alkyl chain compared to ).
- Functional Groups : Boc-protected amine, azide, and amide.
For example, tert-butyl (5-aminopentyl)carbamate (a precursor) could react with 5-azidopentanoic acid using coupling agents like EDC or DCC .
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and application-based distinctions between tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate and related compounds:
Key Comparative Insights :
Structural and Functional Differences
- In contrast, Compound 11 () incorporates a biotin group, enabling streptavidin-binding applications.
- Azide Reactivity : The target compound’s terminal azide is more sterically accessible than 10nb ’s alkene-adjacent azide (), favoring faster CuAAC kinetics .
- Aromatic vs. Aliphatic Amines: tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate () lacks an azide but contains a phenyl group, making it suitable for aromatic coupling reactions in drug synthesis.
Biological Activity
tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article focuses on the biological activity of this compound, synthesizing existing literature and research findings to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is approximately 258.33 g/mol. The compound features a tert-butyl group, an azide functional group, and an amide linkage, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO, DMF |
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anti-inflammatory and neuroprotective pathways. The azide group can facilitate click chemistry reactions, allowing for targeted drug delivery systems and modifications of biological molecules.
Anti-inflammatory Activity
In a study evaluating the anti-inflammatory properties of carbamate derivatives, several compounds demonstrated inhibition of pro-inflammatory cytokines and reduction in edema in animal models. The carrageenan-induced rat paw edema model was particularly effective for assessing the anti-inflammatory potential of these compounds, with inhibition rates ranging from 39% to 54% compared to standard treatments like indomethacin .
Neuroprotective Effects
Another area of interest is the neuroprotective effects observed in compounds with similar structures. For instance, certain derivatives have shown the ability to inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease research. In vitro studies indicated that these compounds could enhance cell viability against amyloid-induced toxicity, suggesting potential therapeutic applications in neurodegenerative diseases .
Antimicrobial Activity
Compounds with azide functionalities have also been explored for their antimicrobial properties. Research indicates that such compounds can exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving the administration of this compound analogues, researchers observed notable reductions in paw edema in rats treated with the compound compared to controls. The results suggested a dose-dependent relationship with significant efficacy at higher concentrations.
Case Study 2: Neuroprotection in Alzheimer's Models
A separate investigation into the neuroprotective effects of related compounds demonstrated that treatment with carbamate derivatives resulted in reduced oxidative stress markers and improved cognitive function in scopolamine-induced memory impairment models. This highlights the potential for these compounds as therapeutic agents in Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
